

Application Notes and Protocols: Antisense Applications of Morpholino Thymine in Antiviral Research

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Compound of Interest

Compound Name: 7'-O-DMT-morpholino thymine

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Introduction

Phosphorodiamidate morpholino oligomers (PMOs) are a class of antisense oligonucleotides that have garnered significant attention in antiviral research due to their unique properties. Unlike many other antisense technologies, PMOs operate via a steric-blocking mechanism, physically preventing the translation of messenger RNA (mRNA) into protein without inducing RNA degradation.^{[1][2]} This RNase H-independent mechanism contributes to their high specificity and reduced off-target effects.^[1] PMOs are synthetic molecules with a backbone of morpholine rings and phosphorodiamidate linkages, rendering them resistant to nuclease degradation and highly stable in biological fluids.^{[1][2]}

The synthesis of morpholino oligomers involves the use of protecting groups, such as the 5'-dimethoxytrityl (DMT) group, which is crucial for directing the chemical reactions during chain assembly. This DMT group is typically removed during the final deprotection and purification steps of synthesis.^[3] Therefore, the biologically active form of the morpholino oligomer does not contain the DMT group. These application notes will focus on the use of morpholino oligomers containing thymine in antiviral research. For enhanced cellular uptake, PMOs are often conjugated to cell-penetrating peptides (CPPs), forming peptide-conjugated PMOs (PPMOs).^[4]

Mechanism of Action

Morpholino oligomers exert their antiviral effect by binding to a complementary sequence on a target viral mRNA. This binding physically obstructs the assembly or progression of the ribosomal machinery along the mRNA, thereby inhibiting protein synthesis.[5] The most effective target sequences are typically located in the 5'-untranslated region (5'-UTR) and near the AUG start codon of the viral mRNA, as these regions are critical for the initiation of translation.[6] By preventing the production of essential viral proteins, such as structural proteins or enzymes required for replication, PMOs can effectively halt the viral life cycle.[7]

Data Presentation

The following tables summarize the quantitative data on the antiviral efficacy of peptide-conjugated morpholino oligomers (PPMOs) against various RNA viruses.

Virus	PPMO Target	Cell Line	IC50	Reference
SARS-CoV-2	5'-untranslated region (5'END-2)	HeLa-ACE2	40 nM - 1.15 µM	[8]
Ebola Virus (EBOV)	VP35 mRNA	Vero E6	Not specified, but showed dose-dependent inhibition	[9]
Ebola Virus (EBOV)	VP24 mRNA	Vero E6	Not specified, but showed dose-dependent inhibition	[9]

Table 1: In Vitro Antiviral Activity of PPMOs (IC50 Values)

Virus	PPMO Target	Assay	PPMO Concentration	Reduction in Viral Titer	Reference
SARS-CoV-2	5'-terminal region	TCID50	8 μ M	4-6 log10	[4]
SARS-CoV-2	Transcription regulatory sequence	TCID50	8 μ M	4-6 log10	[4]
Ebola Virus (EBOV)	VP24, VP35, and L combination	Plaque Assay	20 μ M	~80-90% reduction at 72h post-infection	[9]
Murine Coronavirus (MHV)	5' end of the genome	Plaque Assay	Micromolar concentrations	10- to 100-fold	[7]

Table 2: Reduction in Viral Titer by PPMOs in Cell Culture

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay Using a Plaque Reduction Assay

This protocol is designed to determine the antiviral efficacy of a morpholino oligomer by measuring the reduction in viral plaques in a cell culture model.

Materials:

- Vero E6 cells (or other susceptible cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Virus stock of known titer (e.g., SARS-CoV-2, Ebola virus)

- Peptide-conjugated morpholino oligomer (PPMO) targeting the virus of interest
- Scrambled sequence PPMO (negative control)
- Phosphate-buffered saline (PBS)
- Agarose overlay (e.g., 1.2% agarose in 2x DMEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- 6-well cell culture plates

Procedure:

- **Cell Seeding:** Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO₂ incubator.
- **PPMO Pre-treatment:** On the day of the experiment, remove the culture medium and wash the cell monolayer with PBS. Prepare serial dilutions of the antiviral PPMO and the scrambled control PPMO in serum-free DMEM. Add the PPMO dilutions to the respective wells and incubate for 4-6 hours at 37°C to allow for cellular uptake.
- **Virus Infection:** Following pre-treatment, remove the PPMO-containing medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units [PFU] per well). Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
- **Agarose Overlay:** After the incubation period, remove the viral inoculum and gently overlay the cell monolayer with 2 ml of agarose overlay medium. Allow the agarose to solidify at room temperature.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible plaques are formed.
- **Plaque Visualization and Counting:** Fix the cells by adding 10% formalin and incubating for at least 4 hours. Remove the agarose plugs and stain the cell monolayer with crystal violet solution for 15 minutes. Gently wash the plates with water and allow them to dry.

- **Data Analysis:** Count the number of plaques in each well. Calculate the percentage of plaque reduction for each PPMO concentration compared to the untreated virus control. The IC50 value can be determined by plotting the percentage of inhibition against the PPMO concentration.

Protocol 2: Quantification of Viral RNA by RT-qPCR

This protocol describes the quantification of viral RNA in cell culture supernatants to assess the inhibitory effect of a morpholino oligomer on viral replication.

Materials:

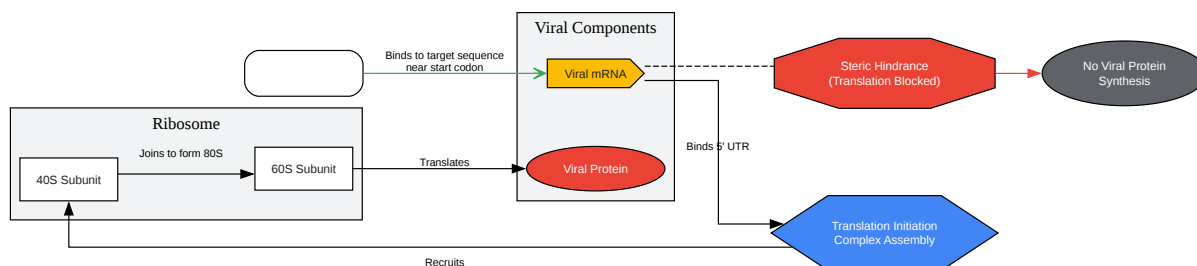
- Supernatants from PPMO-treated and virus-infected cell cultures (from Protocol 1 or a similar experiment)
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) master mix
- Primers and probe specific for a conserved region of the viral genome
- RT-qPCR instrument

Procedure:

- **RNA Extraction:** Extract viral RNA from the cell culture supernatants according to the manufacturer's protocol of the chosen RNA extraction kit.
- **RT-qPCR Reaction Setup:** Prepare the RT-qPCR reaction mixture containing the master mix, forward and reverse primers, probe, and the extracted viral RNA. Include a no-template control (NTC) and a positive control (viral RNA of known copy number) in each run.
- **RT-qPCR Program:** Run the RT-qPCR program on a compatible instrument. A typical program includes a reverse transcription step, followed by PCR amplification cycles.
 - Reverse Transcription: 50°C for 30 minutes
 - Initial Denaturation: 95°C for 15 minutes

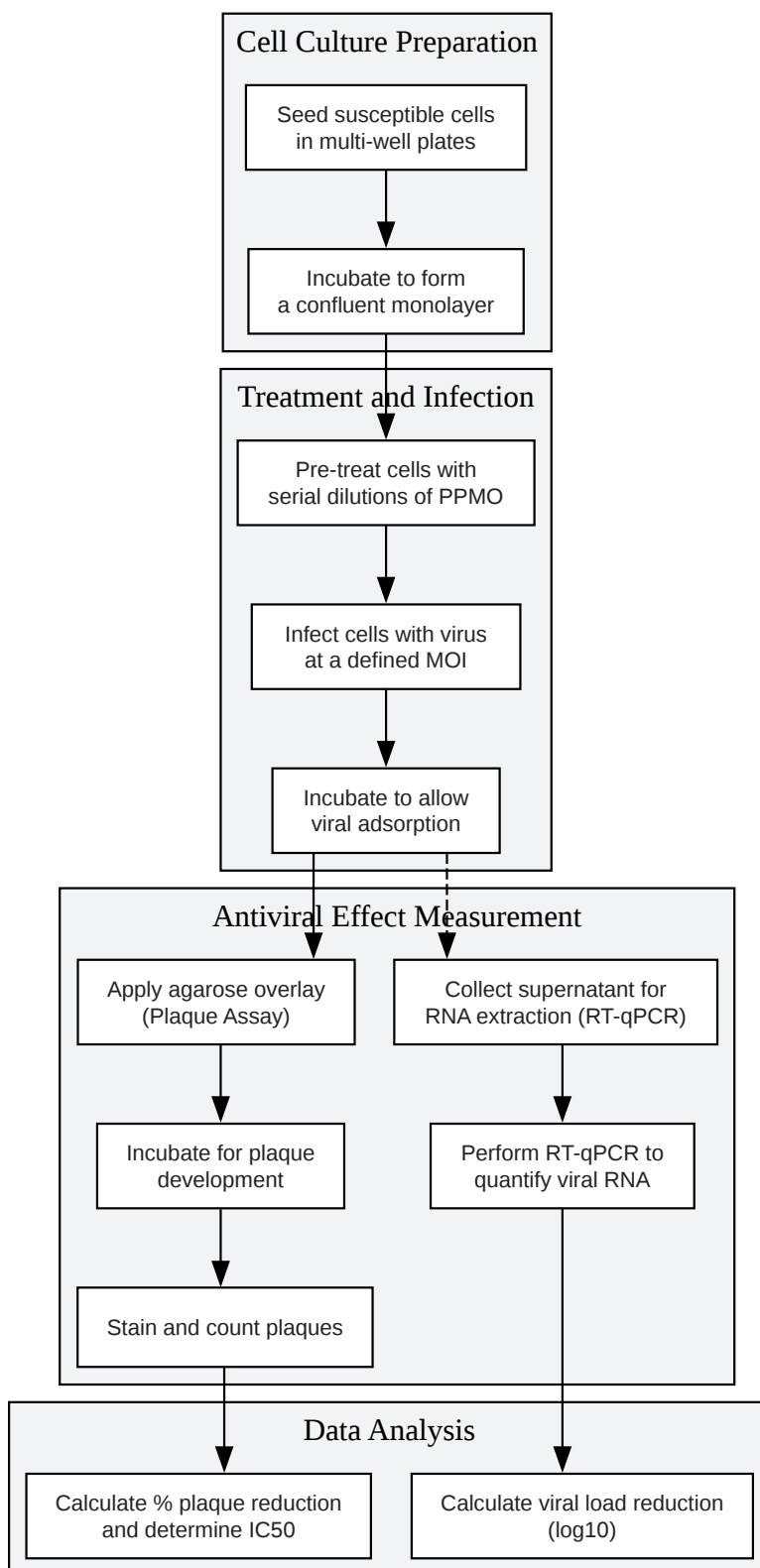
- PCR Cycles (40 cycles):
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 60 seconds
- Data Analysis: Determine the cycle threshold (Ct) values for each sample. Generate a standard curve using serial dilutions of a viral RNA standard of known concentration. Calculate the viral RNA copy number in each sample by interpolating its Ct value on the standard curve. The reduction in viral load can be expressed as a log₁₀ decrease compared to the untreated control.

Visualizations



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Caption: Mechanism of antiviral action of a morpholino oligomer.



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Caption: Experimental workflow for assessing antiviral efficacy.

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